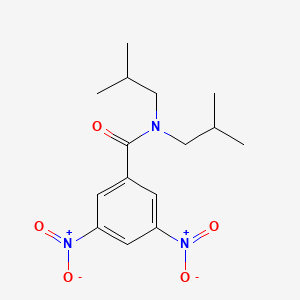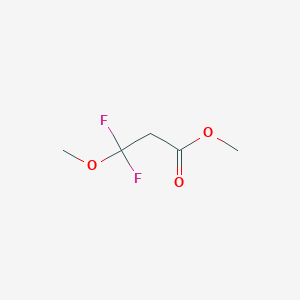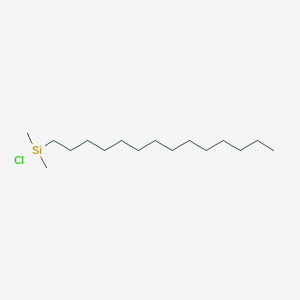![molecular formula C15H13NO3 B14622274 9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester CAS No. 60706-06-1](/img/structure/B14622274.png)
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester is a heterocyclic compound that belongs to the indole family. Indoles are significant in natural products and drugs due to their diverse biological activities. This compound is characterized by a fused ring system that includes a pyrrole ring and a benzene ring, making it a privileged structure in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Pyrrolo[1,2-a]indole derivatives often involves cascade reactions catalyzed by Brønsted acids. One efficient method includes the Friedel–Crafts alkenylation/1,6-addition/condensation cascade reaction. This method provides access to highly functionalized 9H-Pyrrolo[1,2-a]indoles in moderate to high yields . Another approach involves the use of sodium iodide as a catalyst in a sulfonyl-radical-involved cascade cyclization–isomerization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalable nature of the aforementioned synthetic routes suggests that they could be adapted for industrial applications with appropriate optimization of reaction conditions and catalysts.
Analyse Chemischer Reaktionen
Types of Reactions
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for the Fischer indole synthesis and tert-butyl hydroperoxide (TBHP) for oxidation reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Fischer indole synthesis can yield tricyclic indoles, while sulfonyl-radical-involved reactions can produce 2-sulfonated 9H-Pyrrolo[1,2-a]indoles .
Wissenschaftliche Forschungsanwendungen
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It exhibits various biological activities, making it a candidate for drug discovery and development.
Industry: It is used in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of 9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. The nitrogen atom in the pyrrole ring contributes to its basic properties, allowing it to interact with various biological molecules. This interaction can lead to the modulation of cellular pathways and the exertion of its pharmacological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9H-Pyrido[3,4-b]indole, 1-methyl-:
Indole-2-carboxylic acid: This compound is a simpler indole derivative used in various synthetic applications.
Uniqueness
9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester is unique due to its specific functional groups and the resulting biological activities.
Eigenschaften
CAS-Nummer |
60706-06-1 |
|---|---|
Molekularformel |
C15H13NO3 |
Molekulargewicht |
255.27 g/mol |
IUPAC-Name |
ethyl 1-methyl-4-oxopyrrolo[1,2-a]indole-2-carboxylate |
InChI |
InChI=1S/C15H13NO3/c1-3-19-15(18)11-8-13-14(17)10-6-4-5-7-12(10)16(13)9(11)2/h4-8H,3H2,1-2H3 |
InChI-Schlüssel |
KLJJTRQZGICVCW-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N2C3=CC=CC=C3C(=O)C2=C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


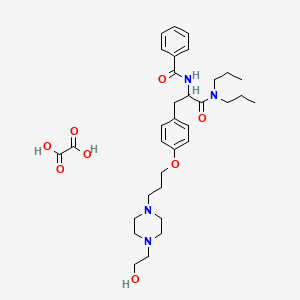

![(7,7-Dichlorobicyclo[4.1.0]heptan-1-yl)(trimethyl)silane](/img/structure/B14622204.png)
![Pyridine, 2-[[(2,5-dimethylphenyl)methyl]sulfonyl]-, 1-oxide](/img/structure/B14622216.png)
![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)
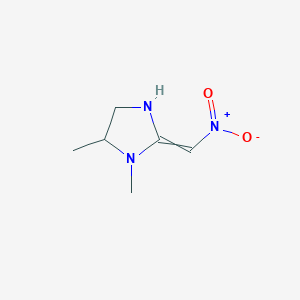

![N~1~-(Prop-2-en-1-yl)-N~2~-[3-(trimethoxysilyl)propyl]ethane-1,2-diamine](/img/structure/B14622239.png)
![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)

![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)
